Rafoxanide
Overview
Description
Synthesis Analysis
Rafoxanide can be synthesized in only three steps from readily available 4-chlorophenol with a 74% overall yield . The synthesis involves two key stages: the first is the iodination of salicylic acid, adding iodine in the presence of hydrogen peroxide, which allows obtaining a 95% yield. The second key stage is the reaction of 3,5-diiodosalicylic acid with aminoether, where salicylic acid chloride is formed in situ with PCl3 achieving an 82% yield .
Molecular Structure Analysis
The molecular formula of Rafoxanide is C19H11Cl2I2NO3 . The molecular weight is 626.01 . The structure of Rafoxanide has been characterized through physical and spectroscopic (IR, NMR, and MS) techniques .
Chemical Reactions Analysis
Rafoxanide’s chemical reactions have been studied in the context of its synthesis. The key stages of its synthesis involve the iodination of salicylic acid and the reaction of 3,5-diiodosalicylic acid with aminoether . The HRMS-ESI analysis showed a molecular ion [M + H]+ of 283.9876, corresponding to the molecular formula C12H8Cl2NO2 .
Physical And Chemical Properties Analysis
Rafoxanide is a salicylanilide with a molecular formula of C19H11Cl2I2NO3 and a molecular weight of 626.01 . More detailed physical and chemical properties are not available from the search results.
Scientific Research Applications
Anticancer Potential
Rafoxanide demonstrates promising anticancer properties in multiple myeloma (MM) and gastric cancer (GC). Studies have shown its effectiveness in inhibiting cell proliferation, inducing apoptosis, and enhancing DNA damage responses. Specifically, rafoxanide triggers apoptosis in MM by reducing mitochondrial membrane potential and regulating the caspase pathway, while also inhibiting DNA synthesis and cell cycle progression through the cdc25A-degradation pathway. Notably, it enhances the DNA damage response by up-regulating γ-H2AX expression and suppresses the p38 MAPK pathway. This dual action contributes to its potential as a treatment for MM (Xiao et al., 2019). Similarly, rafoxanide has shown effectiveness against GC by promoting apoptosis and autophagy, partly through the inhibition of the PI3K/Akt/mTOR signaling pathway (Liu et al., 2019).
Radioiodination and Diagnostic Use
Rafoxanide's potential in diagnostic or radiotherapeutic applications has been explored through its radioiodination via isotopic exchange reactions. This process involves radiolabeling rafoxanide, offering a possibility for its use in diagnostics (Hussien et al., 2022).
Development of Electrochemical Sensors
The development of electrochemical sensors for the detection of rafoxanide has been studied. These sensors, based on modified carbon paste electrodes, enable the sensitive and selective detection of rafoxanide in pharmaceutical preparations and biological fluids, thus aiding in quality control and pharmacokinetic studies (Salem et al., 2022).
Analytical Methodologies
Significant research has focused on developing analytical methods for determining rafoxanide in biological samples. Techniques like HPLC with UV detection and HPLC-thermospray mass spectrometry have been used to measure rafoxanide levels in plasma and tissue, enhancing the understanding of its distribution and concentration in biological systems (Blanchflower et al., 1990).
Drug Solubility and Formulation
Studies have also been conducted on the self-association of rafoxanide in aqueous media and its application in preparing amorphous solid dispersions. These investigations aim to enhance the solubility and bioavailability of rafoxanide, potentially improving its therapeutic efficacy and formulation stability (Meng et al., 2017).
Safety And Hazards
properties
IUPAC Name |
N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl2I2NO3/c20-10-1-4-13(5-2-10)27-17-6-3-12(9-15(17)21)24-19(26)14-7-11(22)8-16(23)18(14)25/h1-9,25H,(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMNPWINWMHUMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)NC(=O)C3=C(C(=CC(=C3)I)I)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl2I2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046227 | |
Record name | Rafoxanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
626.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rafoxanide | |
CAS RN |
22662-39-1 | |
Record name | Rafoxanide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22662-39-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rafoxanide [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022662391 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RAFOXANIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=355278 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Rafoxanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Rafoxanide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.029 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RAFOXANIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22F4FLA7DH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.